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Compound of Interest

3-Amino-6-bromopyrazine-2-
Compound Name: o
carboxylic acid

Cat. No.: B017998

An In-depth Technical Guide to the Physical Properties of 3-Amino-6-bromopyrazine-2-
carboxylic Acid

Introduction

3-Amino-6-bromopyrazine-2-carboxylic acid is a heterocyclic organic compound of
significant interest to the pharmaceutical and agrochemical industries. As a substituted
pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety
of bioactive molecules, including novel kinase inhibitors for oncology and agents for crop
protection.[1][2] Its unique arrangement of a carboxylic acid, an amino group, and a bromine
atom on the pyrazine core provides multiple reaction sites for medicinal chemists to build
molecular complexity and tune pharmacological properties.

Despite its importance as a synthetic intermediate, a comprehensive, publicly available dataset
of its experimentally determined physical properties is notably absent. Chemical supplier data
often indicates that key values, such as melting point and pKa, require experimental
determination.[3] This guide, therefore, serves a dual purpose: first, to consolidate all known
and computed physicochemical properties of 3-Amino-6-bromopyrazine-2-carboxylic acid;
and second, to provide authoritative, step-by-step protocols for the experimental determination
of its primary physical characteristics. This document is designed for researchers, process
chemists, and drug development professionals who require a robust understanding and a
practical framework for the characterization of this important molecule.
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Compound Identity and Core Properties

Accurate identification is the foundation of all subsequent chemical and physical analysis. The
fundamental identifiers and computed properties for 3-Amino-6-bromopyrazine-2-carboxylic
acid are summarized below.

Parameter Value Source

3-amino-6-bromopyrazine-2-
IUPAC Name ) ) [4]
carboxylic acid

CAS Number 486424-37-7 [4]
Molecular Formula CsH4BrNsOz2 [4]
Molecular Weight 218.01 g/mol [4]
Appearance Yellow to Brown Solid Powder

C1=C(N=C(C(=N1)N)C(=0)O
Canonical SMILES (N=C(C(=N1)N)C(=0)0)

Br
MTNAQEKMSVDTAQ-
InChIKey [4]
UHFFFAOYSA-N
Monoisotopic Mass 216.94869 Da [4]
Polar Surface Area 89.1 A2 [4]
XLogP3 (Predicted) 0.9 [4]

Physicochemical Properties: Analysis and Expert
Postulation

While specific experimental data is scarce, we can leverage data from the parent compound, 3-
aminopyrazine-2-carboxylic acid (CAS 5424-01-1), and fundamental chemical principles to
predict the physical properties of the 6-bromo derivative.

Melting Point

e Reported Value: Needs experimental determination.[3]
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o Parent Compound Value: The melting point of 3-aminopyrazine-2-carboxylic acid is reported
as 205-210 °C, with decomposition.[5]

o Expert Analysis: The introduction of a heavy bromine atom onto the pyrazine ring increases
the molecular weight and enhances intermolecular forces, such as van der Waals
interactions. This typically leads to a higher melting point. Therefore, the melting point of 3-
Amino-6-bromopyrazine-2-carboxylic acid is expected to be higher than that of its non-
brominated parent, likely exceeding 210 °C, and may also exhibit decompaosition.

Acidity (pKa)

» Reported Value: Needs experimental determination.[3]

e Parent Compound Value: The predicted pKa of the carboxylic acid group on 3-
aminopyrazine-2-carboxylic acid is approximately 3.65.[5]

o Expert Analysis: The acidity of the carboxylic acid is primarily influenced by the electronic
effects of the substituents on the pyrazine ring. Bromine is an electron-withdrawing group via
induction. This effect pulls electron density away from the carboxylate group, stabilizing the
conjugate base upon deprotonation. This stabilization makes the proton easier to remove,
thus increasing the acidity. Consequently, the pKa of 3-Amino-6-bromopyrazine-2-
carboxylic acid is predicted to be lower (more acidic) than the parent compound's value of
~3.65. This is a critical consideration for salt formation strategies in drug development.

Solubility

o Reported Value: Limited solubility in water, soluble in some polar organic solvents.[3]

o Expert Analysis: The molecule possesses both polar functional groups (carboxylic acid,
amine) capable of hydrogen bonding and a larger, more hydrophobic bromopyrazine core.

o Aqueous Solubility: At low pH, the amino group will be protonated (-NHs*), and at high pH,
the carboxylic acid will be deprotonated (-COO~). In these ionized states, solubility in
water is expected to increase. At its isoelectric point, the molecule will exist as a zwitterion,
likely exhibiting its lowest aqueous solubility. The overall "limited"” solubility is a balance of
these factors.
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o Organic Solubility: High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)
and Dimethylformamide (DMF) is expected, as these can effectively solvate the polar
groups. Solubility in alcohols like methanol and ethanol should be moderate. It is expected
to have very low solubility in non-polar solvents such as hexanes or toluene.

Protocols for Experimental Characterization

To address the data gaps, the following sections detail standardized, authoritative
methodologies for determining the key physical properties.

Melting Point Determination (USP <741> Method)

The determination of a sharp melting range is a primary indicator of purity. The United States
Pharmacopeia (USP) method <741> provides a standardized approach.[5]

Causality: A slow, controlled heating rate (~1 °C/minute) near the melting point is critical. Rapid
heating does not allow for thermal equilibrium between the sample and the heating block,
leading to a broadened and inaccurate melting range. Using a finely ground, tightly packed
powder ensures uniform heat transfer throughout the sample.

Protocol Steps:

Sample Preparation: Finely grind a small amount of the dry 3-Amino-6-bromopyrazine-2-
carboxylic acid.

o Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into
the powder. Pack the powder into the bottom of the tube by tapping or dropping it through a
long glass tube to form a compact column of 2.5-3.5 mm.

e Instrument Setup: Place the capillary into the heating block of a calibrated melting point
apparatus.

e Rapid Initial Heating: Heat the block rapidly to a temperature approximately 10 °C below the
expected melting point (>210 °C).

o Controlled Measurement: Reduce the heating rate to 1-2 °C per minute.
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o Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset)
and the temperature at which the last solid particle melts (T_clear). The melting range is
T onsetto T_clear.

» Replicate: Perform the measurement in triplicate to ensure reproducibility.

Sample Preparation Measurement t

(Grind Samle_oad CapillaMPack to 3mm}4l>6'lace in Apparatus (?agfp}tli%teg)) Q—iea{ at 1-2“C/mirD—>@ecord T_onset & Ticlea}%

Result:
Melting Range

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility (Shake-Flask
Method)

This method, consistent with WHO and USP guidelines, determines the equilibrium solubility of
a compound at different pH values, which is critical for biopharmaceutical classification.[1][6]

Causality: Using an excess of the solid compound ensures that a saturated solution is formed,
reaching a true thermodynamic equilibrium. Agitating the suspension for a sufficient duration
(e.g., 24-48 hours) is necessary to ensure this equilibrium is reached. Analysis by a specific
method like HPLC is crucial to distinguish the compound from any potential impurities or
degradants.

Protocol Steps:

» Buffer Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCI), pH 4.5 (acetate buffer),
and pH 6.8 (phosphate buffer).

o Sample Addition: Add an excess amount of 3-Amino-6-bromopyrazine-2-carboxylic acid
to separate vials containing each buffer solution. The excess should be clearly visible as a
solid suspension.
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Equilibration: Seal the vials and place them in a shaker bath maintained at 37 + 1 °C. Agitate

for at least 24 hours.

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully

withdraw an aliquot of the supernatant and filter it through a 0.45 um syringe filter to remove

all undissolved solids.

Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of

the dissolved compound using a validated HPLC-UV method.

pH Verification: Measure the final pH of each solution to ensure it has not shifted

significantly.

Add Excess Solid
to Buffers
(pH 1.2, 4.5, 6.8)

Equilibrate in Shaker
(37°C, 24h)

Filter Supernatant
(0.45 pm)

(Quantify by HPLC)
i Result:
(Verify Final pH) Solubility (mg/mL)
at each pH

Click to download full resolution via product page
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Caption: Shake-Flask Method for Solubility.

Expected Spectroscopic Sighatures

While experimental spectra are not available, a predictive analysis based on the molecular
structure and data from related compounds provides a strong starting point for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR: (Predicted in DMSO-ds)

o Pyrazine Proton (H-5): A single aromatic proton is present. It is expected to appear as a
singlet in the range of d 8.0-8.5 ppm.

o Amine Protons (-NHz): These protons are exchangeable. They are expected to appear as
a broad singlet around & 7.0-7.5 ppm. This peak will disappear upon addition of D20.

o Carboxylic Acid Proton (-COOH): This is a highly deshielded, exchangeable proton. It is
expected to appear as a very broad singlet far downfield, typically > & 12 ppm.[7] This
peak will also disappear upon addition of D20.

e 13C NMR: (Predicted in DMSO-ds) The molecule has 5 unique carbon atoms.

o Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded, expected in the
0 165-170 ppm range.[8]

o Aromatic Carbons (C-2, C-3, C-6): The carbons attached to heteroatoms (N, Br) will be
significantly shifted. C-2 (attached to COOH) and C-3 (attached to NH2) are expected
around & 150-160 ppm. The carbon bearing the bromine (C-6) would be expected at a
lower field than its protonated counterpart, perhaps in the & 130-140 ppm range.

o Aromatic Carbon (C-5): The carbon bearing the lone proton is expected to be the most
upfield of the ring carbons, likely in the d 120-130 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by the characteristic vibrations of its functional groups.
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Functional Group

Expected Wavenumber
(cm™)

Vibration Type & Notes

O-H stretch, broadened by

-COOH 2500-3300 (very broad) ]
hydrogen bonding.
N-H symmetric and
-NH:z 3300-3500 (two sharp bands) )
asymmetric stretches.
Carbonyl stretch of the
C=0 1680-1720 . .
carboxylic acid.
o C=C and C=N ring stretching
Aromatic Ring 1450-1600 ] )
vibrations.
C-Br stretch, typically in the
C-Br 550-650 yPIcaly

fingerprint region.

This pattern is based on analysis of the parent compound, 3-aminopyrazine-2-carboxylic acid,

and standard correlation tables.[9][10]

Safety, Handling, and Storage

It is imperative to handle 3-Amino-6-bromopyrazine-2-carboxylic acid with appropriate

safety precautions. The aggregated GHS hazard classifications are summarized below.
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GHS Pictogram Hazard Class Hazard Statement

. H302, H312, H332: Harmful if
Acute Toxicity (Oral, Dermal,

ngcontent-ng-c887220695=" | hcllatss=)"ng-star-inserted"swal&intettérxtontactwith skin,
nhalation
or if inhaled.

Skin Irritation H315: Causes skin irritation.[4]

. H319: Causes serious eye
Eye Irritation o
irritation.[4]

) o H335: May cause respiratory
Respiratory Irritation o
irritation.[4]

i H318: Causes serious eye
ngcontent-ng-c887220695=" 'Senribalsf—ymlgam’age-1nserted"d>.r.alt text
amage.

e Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

generating dust.

o Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability,
storage in a freezer at -20°C is recommended.

Conclusion

3-Amino-6-bromopyrazine-2-carboxylic acid is a synthetic building block with high potential,
yet its fundamental physical properties remain to be fully characterized in scientific literature.
This guide has consolidated all available computed and qualitative data while providing an
expert-driven analysis to predict key parameters like melting point and pKa based on
established chemical principles and data from analogous compounds. Furthermore, by
presenting robust, authoritative protocols for experimental determination, this document
establishes a clear and reliable pathway for researchers to generate the precise data needed
for process development, formulation, and regulatory filings. This comprehensive approach
ensures that future work involving this compound can be built upon a foundation of scientific

rigor and technical accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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